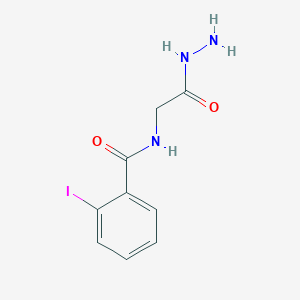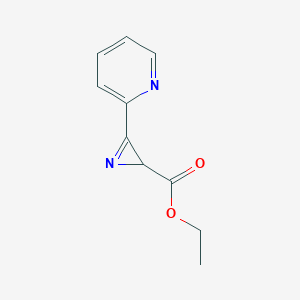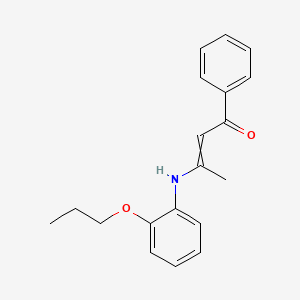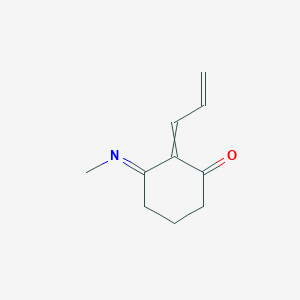
N-(2-Iodobenzoyl)glycine hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Iodobenzoyl)glycine hydrazide is an organic compound with the molecular formula C9H10IN3O2 It is a derivative of glycine, where the amino group is acylated with 2-iodobenzoyl chloride, and the carboxyl group is converted to a hydrazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Iodobenzoyl)glycine hydrazide can be synthesized through the acylation of glycine with 2-iodobenzoyl chloride, followed by the conversion of the resulting N-(2-iodobenzoyl)glycine to its hydrazide form. The general procedure involves dissolving glycine in water and reacting it with 2-iodobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to precipitate the product, which is filtered and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Iodobenzoyl)glycine hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atom in the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-iodobenzoyl)glycine oxides, while reduction can produce N-(2-iodobenzoyl)glycine amines.
Aplicaciones Científicas De Investigación
N-(2-Iodobenzoyl)glycine hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Iodobenzoyl)glycine hydrazide involves its interaction with molecular targets such as enzymes. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. This mechanism is similar to other hydrazide-based inhibitors, which block enzyme function by modifying key amino acids in the active site .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Iodobenzoyl)glycine: Similar structure but lacks the hydrazide group.
2-Iodohippuric acid: Another derivative of glycine with similar properties.
N-(2-Bromobenzoyl)glycine: Similar compound with bromine instead of iodine.
Uniqueness
N-(2-Iodobenzoyl)glycine hydrazide is unique due to the presence of both the iodine atom and the hydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
887359-64-0 |
|---|---|
Fórmula molecular |
C9H10IN3O2 |
Peso molecular |
319.10 g/mol |
Nombre IUPAC |
N-(2-hydrazinyl-2-oxoethyl)-2-iodobenzamide |
InChI |
InChI=1S/C9H10IN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
Clave InChI |
OMFWTJLYDPPQJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)


![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)

![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)

